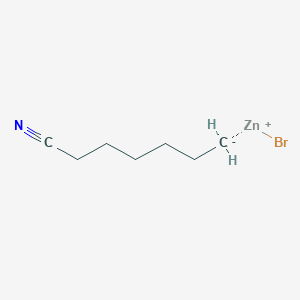

6-Cyanohexylzinc bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Cyanohexylzinc bromide is an organozinc compound with the molecular formula NC(CH2)6ZnBr. It is primarily used in organic synthesis, particularly in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds by coupling with organic halides or triflates . This compound is known for its reactivity and versatility in forming various chemical structures.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Cyanohexylzinc bromide can be synthesized through the reaction of 6-bromohexanenitrile with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

NC(CH2)6Br+Zn→NC(CH2)6ZnBr

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Types of Reactions:

Negishi Cross-Coupling Reaction: this compound is commonly used in palladium-catalyzed Negishi cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of this compound with organic halides or triflates.

Substitution Reactions: It can undergo substitution reactions with various electrophiles to form new carbon-zinc bonds.

Common Reagents and Conditions:

Palladium Catalysts: Palladium-based catalysts are essential for the Negishi cross-coupling reactions.

Solvents: Tetrahydrofuran (THF) is commonly used as a solvent due to its ability to stabilize the organozinc compound.

Inert Atmosphere: Reactions are typically conducted under an inert atmosphere to prevent oxidation.

Major Products:

Cyanohexyl Substituted Aryl Derivatives: Formed by coupling with aryl bromides.

Methyl 5-(6-cyanohexyl)-3-methylfuran-2-carboxylate: An intermediate used in the preparation of cyclic furfuryl ether via Wittig rearrangement.

Aplicaciones Científicas De Investigación

6-Cyanohexylzinc bromide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

Medicine: Used in the development of pharmaceutical intermediates.

Industry: Employed in the production of fine chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of 6-Cyanohexylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then participates in the transmetalation step with a palladium catalyst. This process leads to the formation of a new carbon-carbon bond, which is the key step in the Negishi cross-coupling reaction .

Comparación Con Compuestos Similares

- 4-Cyanobutylzinc bromide

- 6-Ethoxy-6-oxohexylzinc bromide

- Hexylzinc bromide

- 3-Cyanopropylzinc bromide

- Phenethylzinc bromide

Comparison: 6-Cyanohexylzinc bromide is unique due to its cyano group, which provides additional reactivity and versatility in organic synthesis. Compared to other similar compounds, it offers distinct advantages in forming carbon-carbon bonds and synthesizing complex molecules .

Análisis De Reacciones Químicas

Negishi Cross-Coupling Reactions

6-Cyanohexylzinc bromide participates in palladium-catalyzed Negishi cross-couplings to construct complex organic frameworks.

Coupling with Aryl Bromides

The reagent reacts with aryl bromides under Pd catalysis to yield cyanohexyl-substituted aryl derivatives. For example:

Ar-Br+NC(CH2)6ZnBrPd catalystAr-(CH2)6CN+ZnBr2

Conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Solvent: Tetrahydrofuran (THF) at 25–60°C

Coupling with Alkyl Halides

The reagent also couples with alkyl halides, expanding its utility in alkyl-alkyl bond formation. A study demonstrated its use in cross-coupling with 3-benzyloxypropyl bromide to form functionalized products .

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| Aryl bromide | Ar-(CH₂)₆CN | 70–95% | Pd catalyst, THF |

| Alkyl bromide | R-(CH₂)₆CN | ~70% | Pd/PCyp₃, NMI, 80°C |

Methyl 5-(6-Cyanohexyl)-3-methylfuran-2-carboxylate

This intermediate is synthesized via a sequence involving Wittig rearrangement:

-

Step 1 : Negishi coupling of this compound with methyl 3-methylfuran-2-carboxylate.

-

Step 2 : Wittig rearrangement to form cyclic furfuryl ethers .

Key Data :

-

Intermediate yield: >80% (estimated from analogous reactions).

-

Application: Precursor for bioactive molecules and materials.

Reaction with Electrophiles

This compound reacts with α,β-unsaturated carbonyl compounds in conjugate additions. For example:

RC=O-CH=CH2+NC(CH2)6ZnBr→RC=O-CH(CH2)6CN+ZnBr2

Mechanistic Insight :

Stability and Handling

-

Sensitivity : Air- and moisture-sensitive; requires inert atmosphere handling.

Comparative Reactivity

| Reaction Type | Substrate | Key Advantage | Limitation |

|---|---|---|---|

| Negishi Coupling | Aryl/alkyl halides | High functional group tolerance | Requires dry conditions |

| Conjugate Addition | Enones | Stereoselective | Limited scope |

This compound’s versatility in cross-coupling and functionalization reactions underscores its importance in synthetic organic chemistry. Future research may explore its applications in polymer science and medicinal chemistry.

Propiedades

Número CAS |

312624-28-5 |

|---|---|

Fórmula molecular |

C7H12BrNZn |

Peso molecular |

255.5 g/mol |

Nombre IUPAC |

bromozinc(1+);heptanenitrile |

InChI |

InChI=1S/C7H12N.BrH.Zn/c1-2-3-4-5-6-7-8;;/h1-6H2;1H;/q-1;;+2/p-1 |

Clave InChI |

MXIPCKRJAIFENH-UHFFFAOYSA-M |

SMILES |

[CH2-]CCCCCC#N.[Zn+]Br |

SMILES canónico |

[CH2-]CCCCCC#N.[Zn+]Br |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.